molecular formula C20H18ClN3O3 B3869516 (4Z)-2-(3-chlorophenyl)-5-hydroxy-4-[4-(morpholin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 5576-07-8

(4Z)-2-(3-chlorophenyl)-5-hydroxy-4-[4-(morpholin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3869516
CAS No.: 5576-07-8
M. Wt: 383.8 g/mol
InChI Key: HDRIFAADNVKOHV-PDGQHHTCSA-N
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Description

This compound features a pyrazolone core, which is known for its diverse biological activities, and is substituted with a chlorophenyl group, a hydroxy group, and a morpholinylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-chlorophenyl)-5-hydroxy-4-[4-(morpholin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with 4-(morpholin-4-yl)benzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with 5-hydroxy-2,4-dihydro-3H-pyrazol-3-one under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-chlorophenyl)-5-hydroxy-4-[4-(morpholin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrazolone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4Z)-2-(3-chlorophenyl)-5-hydroxy-4-[4-(morpholin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-chlorophenyl)-5-hydroxy-4-[4-(morpholin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-5-hydroxy-4-[4-(morpholin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one
  • 2-(3-chlorophenyl)-5-hydroxy-4-[4-(piperidin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one
  • 2-(3-chlorophenyl)-5-hydroxy-4-[4-(pyrrolidin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The unique combination of the chlorophenyl, hydroxy, and morpholinylbenzylidene groups in (4Z)-2-(3-chlorophenyl)-5-hydroxy-4-[4-(morpholin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4Z)-1-(3-chlorophenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-15-2-1-3-17(13-15)24-20(26)18(19(25)22-24)12-14-4-6-16(7-5-14)23-8-10-27-11-9-23/h1-7,12-13H,8-11H2,(H,22,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRIFAADNVKOHV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C\3/C(=O)NN(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416529
Record name ZINC04982405
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5576-07-8
Record name ZINC04982405
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-2-(3-chlorophenyl)-5-hydroxy-4-[4-(morpholin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
(4Z)-2-(3-chlorophenyl)-5-hydroxy-4-[4-(morpholin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
(4Z)-2-(3-chlorophenyl)-5-hydroxy-4-[4-(morpholin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
(4Z)-2-(3-chlorophenyl)-5-hydroxy-4-[4-(morpholin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
(4Z)-2-(3-chlorophenyl)-5-hydroxy-4-[4-(morpholin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
(4Z)-2-(3-chlorophenyl)-5-hydroxy-4-[4-(morpholin-4-yl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one

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